molecular formula C14H16N2O B2417836 (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide CAS No. 852136-91-5

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide

Cat. No.: B2417836
CAS No.: 852136-91-5
M. Wt: 228.295
InChI Key: ZPAQSDYSLCTIKQ-ARJAWSKDSA-N
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Description

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide is a synthetic chemical compound featuring a hybrid molecular scaffold that incorporates both an indole ring and an enamide functional group. The indole structure is a privileged framework in medicinal chemistry, found in numerous natural products and pharmaceuticals . Enamides, characterized by a vinyl group attached to an amide nitrogen, are versatile synthons for constructing nitrogen-containing heterocycles and are increasingly investigated for their biological activity . This specific combination makes the compound a valuable intermediate for researchers exploring new chemical spaces in organic synthesis and drug discovery. It is particularly useful for developing structure-activity relationships (SAR) in projects targeting central nervous system disorders, as some enamide derivatives have demonstrated potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B) . Researchers also utilize this class of compounds in the development of methodologies for regioselective reactions to create structurally complex hybrids . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-4-14(17)15-9-11-5-6-13-12(8-11)7-10(2)16-13/h3-8,16H,9H2,1-2H3,(H,15,17)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQSDYSLCTIKQ-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-1H-indole and but-2-enamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide: The compound itself.

    (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamine: A similar compound with a slight structural variation.

    (Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enol: Another related compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)but-2-enamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: (Z)-N-[(2-methyl-1H-indol-5-yl)methyl]but-2-enamide
  • Molecular Formula: C14H16N2O
  • CAS Number: 852136-91-5

Indole derivatives, including this compound, have gained attention in medicinal chemistry due to their diverse pharmacological profiles. These compounds often exhibit varied biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Screening
A screening of a library of indole derivatives identified several compounds with promising antimicrobial properties. For instance, derivatives with halogen substitutions showed enhanced activity against MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for some analogues .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound IDActivity Against MRSAMIC (µg/mL)Cytotoxicity
26Yes≤ 0.25Low
32Yes≤ 0.25Low
ControlNo-High

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Research indicates that indole derivatives can inhibit key pathways involved in cancer progression.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific molecular targets such as enzymes and receptors associated with tumor growth. For example, indole derivatives have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) pathways, which play a crucial role in various cancers .

Research Findings
In vitro studies have demonstrated that certain indole derivatives can induce apoptosis in cancer cell lines at low concentrations. For example, some compounds exhibited IC50 values ranging from 1.32 µM to 5 nM against various cancer cell lines .

Table 2: Anticancer Activity Data

Compound IDCell LineIC50 (µM)Mechanism of Action
AA5490.77EGFR inhibition
BHT-291.13EGFR inhibition
CMiaPaCa21.32Apoptosis induction

Q & A

Q. What biophysical techniques elucidate binding kinetics with putative targets like 5-HT receptors?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify Kd (nM range) and stoichiometry. For slow kinetics, stopped-flow fluorescence or radioligand competition assays (Kon/Koff) are optimal .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
1H NMR (DMSO-d6)δ 10.2 (s, NH indole), δ 6.8–7.3 (m, olefinic H)
FT-IR1648 cm⁻¹ (C=O), 1545 cm⁻¹ (N–H bend)
HRMS (ESI+)[M+H]+ Calc.: 285.1471, Found: 285.1468

Q. Table 2. In Silico ADME Predictions vs. Experimental Data

ParameterPredicted (MetaSite)Experimental (HLM)
t1/2 (min)2218 ± 3
CYP3A4 CLint35 µL/min/mg29 µL/min/mg
PPB (%)8992 ± 2

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